2-Bromobenzoylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds derived from 2-bromobenzoylacetonitrile involves several innovative methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which uses a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another study presents a facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing the versatility of halodeboronation of aryl boronic acids . Additionally, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans from related bromoaryl acetonitriles has been reported, highlighting the efficiency of copper-catalyzed intramolecular O-arylation .
Molecular Structure Analysis
The molecular structure of 2-bromobenzoylacetonitrile and its derivatives is crucial for their reactivity and the formation of target compounds. The cascade synthesis of quinazolinones from 2-aminobenzonitriles and aryl bromides via palladium-catalyzed carbonylation reaction is an example of how the molecular structure influences the synthesis pathway and the yield of the desired products .
Chemical Reactions Analysis
2-Bromobenzoylacetonitrile and its analogs participate in various chemical reactions. For example, the synthesis of spirobenzolactones and spirobenzolactams from 2-bromobenzoic acids demonstrates the use of these compounds in free radical reactions for heterocycle synthesis . The BF3·OEt2-mediated [1,2]-aryl shift in the synthesis of functionalized α-arylnitriles from substituted deoxybenzoin also exemplifies the diverse chemical reactions that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromobenzoylacetonitrile derivatives are influenced by their molecular structure and the substituents present. The reaction of o-bromomethylphenylacetonitrile with anthranilic acids, leading to various products depending on the temperature and substituents, is a case study that highlights the importance of these properties in determining the outcome of chemical reactions . The preparation of N1-Phenylacetamidine 4-bromobenzoate using 2,2,2-trichloroethyl acetimidate hydrochloride further illustrates the role of reaction conditions in achieving the desired chemical transformations . Lastly, the synthesis of 5-bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat demonstrates the practical applications of these compounds in industrial settings .
Scientific Research Applications
Herbicide Resistance in Transgenic Plants
A notable application of 2-Bromobenzoylacetonitrile derivatives, such as bromoxynil, involves herbicide resistance. Transgenic plants expressing a bacterial detoxification gene showed resistance to bromoxynil, a herbicide used for weed control in crops. This resistance was achieved by introducing a gene from Klebsiella ozaenae, enabling plants to metabolize bromoxynil into a less harmful compound (Stalker, Mcbride, & Malyj, 1988).
Biotransformation in Different Anaerobic Conditions
Bromoxynil undergoes biotransformation under various anaerobic conditions. Research indicates that bromoxynil and its aerobic transformation product are degraded under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions. This study highlights the environmental fate of bromoxynil and related compounds (Knight, Berman, & Häggblom, 2003).
Synthesis of Organic Compounds
The synthesis of complex organic molecules, such as 3-phenoxy-1,3-dihydro-1-isobenzofuranones, has been achieved using 2-bromobenzaldehyde (a related compound) in reactions involving carbon monoxide. This method showcases the chemical versatility of bromobenzene derivatives in organic synthesis (Cho, Baek, & Shim, 1999).
Generation of 2-Cyanobenzoic Acids
In another application, bromobenzoic acids reacted with arylacetonitriles to predominantly yield 2-cyanobenzoic acids. This reaction, thought to proceed through a benzyne-3-carboxylate intermediate, underscores the potential of bromobenzene derivatives in facilitating novel chemical pathways (Wang, Maguire, & Biehl, 1998).
Divergent Synthesis with Ynones
2-Bromophenylacetonitriles (structurally related to 2-Bromobenzoylacetonitrile) have been used in base-controlled divergent annulation reactions with ynones. This process resulted in the creation of 5-cyanobenzoxepines and benzofuro[2,3-b]pyridines, demonstrating the compound's utility in organic synthesis (Chen et al., 2019).
Safety and Hazards
According to the Material Safety Data Sheet, “2-Bromobenzoylacetonitrile” is harmful if swallowed, inhaled, or absorbed through the skin. It is destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin. In case of contact, it’s recommended to wash the skin with soap and copious amounts of water, and to flush the eyes by separating the eyelids with fingers .
properties
IUPAC Name |
3-(2-bromophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETIGQNBJUHYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443760 | |
Record name | 2-Bromobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzoylacetonitrile | |
CAS RN |
53882-80-7 | |
Record name | 2-Bromobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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